1-(3-Methoxyphenyl)urea - 139-77-5

1-(3-Methoxyphenyl)urea

Catalog Number: EVT-1191270
CAS Number: 139-77-5
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(3-Methoxyphenyl)urea is a chemical compound that belongs to the class of organic compounds known as N-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . The molecular formula of 1-(3-Methoxyphenyl)urea is C14H15N3O2 .

Synthesis Analysis

For the synthesis of a similar compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, two different methods were used. The one-step synthesis entailed a carbonylation reaction with 1/3 equivalent of triphosgene in the presence of two equivalents of trimethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate .

Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)urea is characterized by a phenyl group linked to one nitrogen atom of a urea group . The molecular weight of this compound is 257.295 .

Synthesis Analysis
  • Chemical Reactions Analysis: While specific reactions involving solely the 1-(3-Methoxyphenyl)urea moiety were not found within the provided papers, the presence of this moiety within larger molecules allows for diverse chemical reactions, including:
    • Nucleophilic Addition: The carbonyl group in the urea moiety can undergo nucleophilic addition reactions, leading to the formation of various derivatives. []
    • Metal Complexation: The urea moiety can act as a ligand, coordinating to metal ions and forming complexes with potential applications in catalysis or materials science. [, ]

1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin)

  • Compound Description: Nelotanserin is a potent inverse agonist of the 5-hydroxytryptamine(2A) (5-HT(2A)) receptor. In rat studies, it has demonstrated the ability to consolidate NREM sleep stages, resulting in fewer awakenings, and increase sleep intensity. It was investigated as a potential treatment for insomnia. []

1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea

  • Compound Description: This compound was synthesized using two different methods, both starting with (2-aminophenyl)(1H-pyrrol-2-yl)methanone. It represents a final product in a synthetic study and its biological activity was not discussed. []

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives

  • Compound Description: This refers to a series of heterocyclic compounds containing a 1,3-disubstituted pyrazole moiety linked to various other heterocycles, including triazoles, pyridines, pyrimidines, quinazolines, and indenopyrimidines. Many of these derivatives showed significant anti-inflammatory activity in a screening study, comparable to celecoxib, by inhibiting prostaglandins. []

N-mesityl-N'-(3-methylphenyl)urea (2)

  • Compound Description: Synthesized from meta-tolyl isocyanate and mesitylamine, this urea derivative was one of seventeen compounds tested for enzyme inhibition. It showed varying degrees of inhibition against urease, β-glucuronidase, and snake venom phosphodiesterase. []

N-(3-methoxyphenyl)-N'-(3-methylphenyl)urea (4)

  • Compound Description: Another urea derivative from the same study, this compound was synthesized from meta-tolyl isocyanate and 3-methoxyaniline. It exhibited a range of inhibitory activities against urease, β-glucuronidase, and snake venom phosphodiesterase. []

N-mesityl-N'-(4-methylphenyl)urea (6)

  • Compound Description: This urea derivative, prepared by reacting para-tolyl isocyanate with mesitylamine, was part of a series tested for enzyme inhibition. It demonstrated varying inhibitory activities against urease, β-glucuronidase, and snake venom phosphodiesterase. []

N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea (9)

  • Compound Description: This compound, synthesized from meta-tolyl isocyanate and 2-aminobenzothiazole, was identified as a promising candidate within its series due to its in vitro anticancer activity against a prostate cancer cell line, with an IC50 value of 78.28±1.2 μM. []

(S)-1-(3-Methoxyphenyl)ethylamine

  • Compound Description: This chiral amine serves as a crucial intermediate in the synthesis of rivastigmine, a drug used to treat early-stage Alzheimer's disease. A continuous biocatalytic synthesis method was developed for its production. []

1-(3-Methoxyphenyl)ethylammonium 3,3-diphenylpropionate

  • Compound Description: This salt, formed between (S)-1-(3-methoxyphenyl)ethylamine and 3,3-diphenylpropionic acid, was utilized for the continuous precipitation and purification of the amine during biocatalytic synthesis. []

4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo)

  • Compound Description: 3-MeO-PCMo belongs to the arylcyclohexylamine class, which are analogues of dissociative anesthetics like phencyclidine (PCP) and ketamine. It is a new psychoactive substance (NPS) and its pharmacological profile was investigated. []

2-Methoxyphenyl Analogue of 3-MeO-PCMo

  • Compound Description: This compound is a positional isomer of 3-MeO-PCMo, where the methoxy group is located at the ortho position of the phenyl ring. It was synthesized and characterized alongside 3-MeO-PCMo and other analogues as part of a study on their pharmacological profiles, specifically their affinity for the N-methyl-d-aspartate receptor (NMDAR). []

4-Methoxyphenyl Analogue of 3-MeO-PCMo

  • Compound Description: Another positional isomer of 3-MeO-PCMo with the methoxy group at the para position of the phenyl ring. It was synthesized and pharmacologically characterized along with 3-MeO-PCMo and other related compounds. []

3,4-Methylenedioxy-PCMo (3,4-MD-PCMo)

  • Compound Description: 3,4-MD-PCMo, an analogue of 3-MeO-PCMo, features a methylenedioxy group on the phenyl ring instead of a methoxy group. This compound was part of a study investigating the structure-activity relationships and pharmacological profiles of arylcyclohexylmorpholines. []

3-Me-PCMo

  • Compound Description: This compound represents another analogue of 3-MeO-PCMo, with a methyl group instead of a methoxy group at the meta position of the phenyl ring. Its synthesis and pharmacological characterization were carried out alongside 3-MeO-PCMo and other related compounds. []

PCMo

  • Compound Description: PCMo serves as the parent compound for 3-MeO-PCMo and its analogues. It lacks any substituents on the phenyl ring, providing a baseline for understanding the impact of different substituents on the pharmacological activity of these arylcyclohexylmorpholines. []

1-[1-(3-Methoxyphenyl)(Tetralyl)]Piperidine (PCP1)

  • Compound Description: PCP1 is a new derivative of the piperidine-based NMDA receptor antagonist phencyclidine (PCP). It exhibited a more potent anticonvulsant effect compared to PCP in a mouse kindling model of epilepsy. []

3-(2-Chlorophenyl)-N-((1R)-1-(3-methoxyphenyl)ethyl)-1-propanamine (R-568)

  • Compound Description: R-568 is a calcimimetic, a type of drug that mimics the effects of calcium on the calcium-sensing receptor (CaSR). It was investigated for its potential to correct signaling defects associated with inactivating mutations in the CaSR. []

1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs

  • Compound Description: This series of compounds, derived from phthalimide and various aryl ureas, was investigated for anticancer and antioxidant activity. Among them, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) displayed significant anticancer activity against several cancer cell lines, surpassing the activity of thalidomide and imatinib against specific cancer types. []

2,2,2-Trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

  • Compound Description: AZD-5423 is a glucocorticoid receptor agonist studied for its potential in treating asthma and chronic obstructive pulmonary disease. It exhibits improved absorption compared to its Form A counterpart when inhaled. []

1-(3-Methoxy­phen­yl)-3-(4-methyl­benzoyl)thio­urea

  • Compound Description: This compound is a thiourea derivative. The crystal structure of this compound was analyzed. []

(E)-1-(3-Methoxyphenyl)ethanone 4-Nitrophenylhydrazone

  • Compound Description: This compound is a hydrazone derivative. The crystal structure of this compound was analyzed. []

(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27)

  • Compound Description: CHO27 is a chalcone derivative with potent cytotoxic activity against prostate cancer cells. It inhibits cell growth by inducing cell cycle arrest and caspase-dependent apoptosis, partly through p53 activation. []

1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-Dicarboxylic Acid (MMEDA)

  • Compound Description: MMEDA is a sesamin derivative that displays anti-inflammatory and anti-photoaging properties in both in vitro and in vivo studies. It reduces UV-induced damage, inhibits inflammatory responses, and protects against collagen degradation. [, ]

2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole

  • Compound Description: This benzothiazole derivative, known for its potential as a breast cancer cell suppressor, was synthesized, crystallized, and its effects on HeLa cells were evaluated. The study focused on its molecular structure, interactions with DNA, and impact on cell viability. []

(2E,6E)-2-({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (2d)

  • Compound Description: Compound 2d is a Mannich base derivative of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one. It displayed potent anti-inflammatory activity, comparable to diclofenac sodium. []

8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine Derivatives

  • Compound Description: This class of compounds was explored as potential anxiolytics and antidepressants due to their activity as corticotropin-releasing factor receptor-1 (CRF1) antagonists. Compound 12-3 from this series emerged as a potent and selective CRF1 antagonist with promising pharmacokinetic properties and efficacy in rat models of anxiety. []

Bis{μ-1-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-2-olato-κ3 N 2,O:O}bis({1-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-2-olato-κ2 N 2,O}copper(II))

  • Compound Description: This dinuclear Cu(II) complex, featuring a 3-methoxyphenyldiazenylnaphthalen-2-olate ligand, was structurally characterized using X-ray diffraction. The study focused on its coordination geometry, bond lengths and angles, and intermolecular interactions. []

(S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

  • Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It represents the culmination of research efforts focused on optimizing a series of PDE4 inhibitors. []

5,10,15-Tris(p-chlorophenyl)-20-(2-hydroxy-3-methoxyphenyl)-21H,23H-porphyrin

  • Compound Description: This unsymmetrical A3B porphyrin was synthesized and evaluated for its photodynamic therapy (PDT) potential. It demonstrated in vitro cytotoxic effects against a human cervical adenocarcinoma cell line (HeLa), inducing cell death primarily through a phototoxic mechanism. []

3-Methoxyphenyl Boronic Acid (3MPBA)

  • Compound Description: This boronic acid derivative was subjected to spectroscopic analysis and computational studies to determine its stable molecular structure and vibrational properties. []

5-(1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Compound Description: This compound is a 1,5-dicarbonyl compound based on Meldrum acid. Its synthesis and reactions with various N-nucleophiles were studied. []

Properties

CAS Number

139-77-5

Product Name

1-(3-Methoxyphenyl)urea

IUPAC Name

(3-methoxyphenyl)urea

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)

InChI Key

WDHPVLQWHRHMEY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.